4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring, along with a sulfonyl chloride functional group. It is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Cyanation: The addition of a cyano group to the benzene ring.
Fluorination: The incorporation of a fluorine atom.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Cyanation often involves the use of copper(I) cyanide, while fluorination can be carried out using a fluorinating agent such as Selectfluor. Sulfonylation typically involves the reaction of the benzene derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamides, while reduction can produce sulfinic acids or thiols.
Scientific Research Applications
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides, sulfonylureas, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 4-Cyano-3-fluorobenzenesulfonyl chloride
- 4-Bromo-3-cyanobenzenesulfonyl chloride
Uniqueness
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This unique combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the presence of the cyano group can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles.
Properties
IUPAC Name |
4-bromo-3-cyano-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)1-5(2-6(7)10)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBWITNIHMQFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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